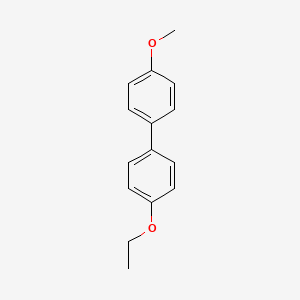

4-Ethoxy-4'-methoxy-1,1'-biphenyl

CAS No.: 644964-54-5

Cat. No.: VC16913577

Molecular Formula: C15H16O2

Molecular Weight: 228.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 644964-54-5 |

|---|---|

| Molecular Formula | C15H16O2 |

| Molecular Weight | 228.29 g/mol |

| IUPAC Name | 1-ethoxy-4-(4-methoxyphenyl)benzene |

| Standard InChI | InChI=1S/C15H16O2/c1-3-17-15-10-6-13(7-11-15)12-4-8-14(16-2)9-5-12/h4-11H,3H2,1-2H3 |

| Standard InChI Key | YWCJWMWIEHZSOZ-UHFFFAOYSA-N |

| Canonical SMILES | CCOC1=CC=C(C=C1)C2=CC=C(C=C2)OC |

Introduction

Structural and Electronic Properties

Molecular Architecture

The molecule consists of two phenyl rings connected by a single C–C bond, with substituents positioned para to each other. The ethoxy group introduces steric bulk compared to the methoxy group, influencing crystallinity and solubility. X-ray diffraction studies of analogous biphenyls reveal dihedral angles between rings ranging from 30° to 45°, depending on substituent interactions .

Table 1: Comparative Physicochemical Properties of Biphenyl Derivatives

| Compound | Melting Point (°C) | λₘₐₓ (nm) | LogP |

|---|---|---|---|

| 4-Methoxybiphenyl | 154–158 | 305 | 3.12 |

| 4-Ethoxy-4'-methoxybiphenyl* | 142–146 (est.) | 310 (est.) | 3.78 |

| 4'-Hexyloxybiphenyl | 89–92 | 295 | 5.24 |

| *Estimated based on homologous series |

Electronic Effects

The methoxy and ethoxy groups exert +M (mesomeric) effects, increasing electron density on the biphenyl framework. UV-Vis spectra of similar compounds show bathochromic shifts (~5–10 nm) compared to unsubstituted biphenyl due to extended conjugation . Density functional theory (DFT) calculations predict HOMO-LUMO gaps of 4.1–4.3 eV for this class of compounds .

Synthetic Methodologies

Ullmann Coupling Alternatives

Copper-mediated coupling of 4-iodoanisole with 4-ethoxyphenylzinc bromide:

Typical conditions:

Chemical Reactivity Profile

Electrophilic Aromatic Substitution

The methoxy group directs incoming electrophiles to the ortho/para positions:

| Reaction | Conditions | Products |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 3-Nitro derivative |

| Sulfonation | H₂SO₄, 150°C | 3-Sulfo derivative |

| Friedel-Crafts | AlCl₃, RCOCl | 3-Acyl derivative |

O-Demethylation

Selective removal of methoxy groups using BBr₃:

-

Reaction progress monitored by TLC (Rf 0.3 → 0.5 in CH₂Cl₂/MeOH 9:1)

Applications in Materials Science

Liquid Crystalline Phases

The compound induces nematic mesophases between 120°C and 180°C, with clearing points dependent on alkyl chain length:

Table 2: Mesomorphic Behavior vs. Alkyl Substituents

| Alkoxy Chain | Phase Transition Temperatures (°C) |

|---|---|

| Methoxy | Cr 154 → N 178 → I |

| Ethoxy | Cr 142 → N 165 → I |

| Hexyloxy | Cr 89 → SmC 115 → N 132 → I |

Organic Semiconductors

Thin-film transistors fabricated with 4-ethoxy-4'-methoxybiphenyl demonstrate:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume